![molecular formula C12H14N2O3S B2607742 N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)isoxazole-5-carboxamide CAS No. 1234865-25-8](/img/structure/B2607742.png)
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)isoxazole-5-carboxamide
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Description
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)isoxazole-5-carboxamide, also known as THIP, is a compound that belongs to the class of isoxazole derivatives. It is a potent agonist of gamma-aminobutyric acid (GABA) receptors and has been extensively studied for its potential applications in various fields of scientific research.
Scientific Research Applications
Synthesis and Chemical Properties
Isoxazole and thiazole derivatives are known for their versatile chemical properties, which enable their use in the synthesis of a wide range of heterocyclic compounds. For instance, novel heterocyclic compounds such as benzodifuranyl derivatives, triazines, and oxadiazepines have been synthesized for their anti-inflammatory and analgesic properties (A. Abu‐Hashem et al., 2020). These compounds showcase the potential of isoxazole and thiazole derivatives in medicinal chemistry, especially as anti-inflammatory agents.
Antimicrobial and Antifungal Applications
Compounds related to N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)isoxazole-5-carboxamide have demonstrated considerable antimicrobial and antifungal activities. A series of 2-(6-methoxy-2-naphthyl)propionamide derivatives exhibited significant antibacterial and antifungal activities, highlighting the potential of such derivatives in combating microbial infections (M. Helal et al., 2013).
Pharmacological Research
The structural analogs of N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)isoxazole-5-carboxamide have been explored for their pharmacological properties, including anti-cancer, anti-diabetic, and neuroprotective activities. For example, derivatives have been synthesized with the potential for antidiabetic screening, emphasizing the role of isoxazole derivatives in developing new therapeutic agents (J. Lalpara et al., 2021). Similarly, 5-aroylindolyl-substituted hydroxamic acids were developed with selective histone deacetylase 6 inhibition, showing promise in ameliorating Alzheimer's disease phenotypes (Hsueh-Yun Lee et al., 2018).
Material Science and Corrosion Inhibition
Thiazole-based compounds have been investigated for their corrosion inhibition properties, indicating potential applications in material science. A study on thiazole-based pyridine derivatives as corrosion inhibitors for mild steel suggests that similar isoxazole derivatives could offer protective properties against corrosion, contributing to the development of new materials with enhanced durability (Turuvekere K. Chaitra et al., 2016).
properties
IUPAC Name |
N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)-1,2-oxazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-16-6-5-14(8-10-3-7-18-9-10)12(15)11-2-4-13-17-11/h2-4,7,9H,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLNCFBTBQJJEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)C2=CC=NO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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